molecular formula C19H16N2O6S B2634143 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide CAS No. 896314-43-5

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2634143
CAS No.: 896314-43-5
M. Wt: 400.41
InChI Key: DZGQTFSHJPNMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl intermediate: This involves the sulfonylation of benzene using sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with furan: The benzenesulfonyl intermediate is then coupled with furan-2-yl ethylamine under acidic conditions to form the desired intermediate.

    Nitration: The final step involves the nitration of the intermediate using a nitrating agent such as nitric acid in the presence of sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzenesulfonyl and furan moieties may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-propyloxamide
  • N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-ethylethanediamide
  • N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide

Uniqueness

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a furan ring, which impart distinct chemical reactivity and biological activity. Its combination of aromatic and heterocyclic structures makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c22-19(14-6-4-7-15(12-14)21(23)24)20-13-18(17-10-5-11-27-17)28(25,26)16-8-2-1-3-9-16/h1-12,18H,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGQTFSHJPNMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.